molecular formula C13H10BrNO B1487536 2-(3-Bromobenzoyl)-3-methylpyridine CAS No. 1187165-38-3

2-(3-Bromobenzoyl)-3-methylpyridine

Cat. No. B1487536
M. Wt: 276.13 g/mol
InChI Key: LHISYIFAHOWAOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with a suitable nucleophile . For instance, 3-bromobenzoyl chloride has been used in the synthesis of various acylated sugars .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromobenzoyl)-3-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 3-position and a 3-bromobenzoyl group at the 2-position .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of various organic compounds .
    • Methods of Application : The compound is typically used in reactions with nucleophiles due to the electron-withdrawing effect of the bromine atom .
    • Results or Outcomes : The specific outcomes depend on the particular reaction and the nucleophile used. However, the product is typically a substituted benzoyl compound .

    Scientific Field: Carbohydrate Chemistry

    • Application : A compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, 3-bromobenzoyl chloride, has been used in the acetylation and benzoylation of α-monosaccharides and disaccharides .
    • Methods of Application : The compound is mixed with the sugar on a high-speed shaker .
    • Results or Outcomes : The result is a fully acetylated or benzoylated sugar, which can be used in further reactions .

    Scientific Field: Material Science

    • Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of polymers .
    • Methods of Application : The compound is typically used in polymerization reactions, where it acts as a monomer .
    • Results or Outcomes : The specific outcomes depend on the particular reaction and the other monomers used. However, the product is typically a polymer with bromobenzoyl groups .

    Scientific Field: Biochemistry

    • Application : 3-Bromobenzoyl chloride, another compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the synthesis of peptides .
    • Methods of Application : The compound can be used to activate the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
    • Results or Outcomes : The result is a peptide, which can be used in further reactions or for biological studies .

    Scientific Field: Environmental Science

    • Application : 3-Bromobenzoyl chloride, similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the study of organic pollutants .
    • Methods of Application : The compound can be used as a standard in chromatographic analysis .
    • Results or Outcomes : The compound can help identify and quantify similar compounds in environmental samples .

    Scientific Field: Material Science

    • Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of polymers .
    • Methods of Application : The compound is typically used in polymerization reactions, where it acts as a monomer .
    • Results or Outcomes : The specific outcomes depend on the particular reaction and the other monomers used. However, the product is typically a polymer with bromobenzoyl groups .

    Scientific Field: Biochemistry

    • Application : 3-Bromobenzoyl chloride, another compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the synthesis of peptides .
    • Methods of Application : The compound can be used to activate the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
    • Results or Outcomes : The result is a peptide, which can be used in further reactions or for biological studies .

    Scientific Field: Environmental Science

    • Application : 3-Bromobenzoyl chloride, similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the study of organic pollutants .
    • Methods of Application : The compound can be used as a standard in chromatographic analysis .
    • Results or Outcomes : The compound can help identify and quantify similar compounds in environmental samples .

Safety And Hazards

Bromobenzoyl compounds can be hazardous. For instance, 2-Bromobenzoyl chloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISYIFAHOWAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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